molecular formula C16H22N2O3S B10840346 N-(5-sulfamoyl-2,3-dihydro-1H-inden-1-yl)cyclohexanecarboxamide

N-(5-sulfamoyl-2,3-dihydro-1H-inden-1-yl)cyclohexanecarboxamide

Cat. No.: B10840346
M. Wt: 322.4 g/mol
InChI Key: XUDBTOFDMYBQSW-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-cyclohexylamido-5-sulfonamidoindane typically involves the reaction of cyclohexylamine with 5-sulfonamidoindane. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reaction is carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods

Industrial production methods for 1-cyclohexylamido-5-sulfonamidoindane are not well-documented in the literature. it is likely that the synthesis follows similar routes as those used in laboratory settings, with optimizations for scale-up and cost-efficiency.

Chemical Reactions Analysis

Types of Reactions

1-cyclohexylamido-5-sulfonamidoindane can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Oxidized derivatives of the indane ring.

    Reduction: Reduced forms of the sulfonamide group.

    Substitution: Substituted derivatives at the sulfonamide group.

Scientific Research Applications

Mechanism of Action

The primary mechanism of action of 1-cyclohexylamido-5-sulfonamidoindane involves the inhibition of carbonic anhydrase IX. This enzyme plays a crucial role in pH regulation and is often overexpressed in tumor cells. By inhibiting this enzyme, the compound can disrupt the pH balance within cancer cells, leading to reduced cell proliferation and increased cell death .

Comparison with Similar Compounds

Similar Compounds

    1-cyclohexylamido-5-sulfonamidoindane: is similar to other indanesulfonamide derivatives such as:

Uniqueness

1-cyclohexylamido-5-sulfonamidoindane is unique due to its specific inhibitory action on carbonic anhydrase IX, making it a promising candidate for targeted cancer therapy. Its structural features, such as the cyclohexylamido and sulfonamido groups, contribute to its high affinity and selectivity for the enzyme .

Properties

Molecular Formula

C16H22N2O3S

Molecular Weight

322.4 g/mol

IUPAC Name

N-(5-sulfamoyl-2,3-dihydro-1H-inden-1-yl)cyclohexanecarboxamide

InChI

InChI=1S/C16H22N2O3S/c17-22(20,21)13-7-8-14-12(10-13)6-9-15(14)18-16(19)11-4-2-1-3-5-11/h7-8,10-11,15H,1-6,9H2,(H,18,19)(H2,17,20,21)

InChI Key

XUDBTOFDMYBQSW-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C(=O)NC2CCC3=C2C=CC(=C3)S(=O)(=O)N

Origin of Product

United States

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